2-[2-(2-Chloroethl)sulfonyl]ethoxyethanamine hydrochloride
Description
Systematic IUPAC Nomenclature and CAS Registry Validation
The compound 2-[2-(2-Chloroethyl)sulfonyl]ethoxyethanamine hydrochloride is systematically named according to IUPAC guidelines as 2-[2-(2-chloroethylsulfonyl)ethoxy]ethan-1-amine hydrochloride. This nomenclature reflects the hierarchical substitution pattern: a primary amine (ethan-1-amine) substituted at the second carbon with a 2-(2-chloroethylsulfonyl)ethoxy group, followed by protonation with hydrochloric acid to form the hydrochloride salt. The CAS Registry Number 98231-71-1 is universally validated across chemical databases, including PubChem, ChemNet, and ChemicalBook, confirming its unique identification. The structural integrity of this identifier is further supported by consistent molecular formula (C₆H₁₅Cl₂NO₃S) and weight (252.16 g/mol) listings in commercial and academic sources.
Molecular Formula and Structural Isomerism Analysis
The molecular formula C₆H₁₅Cl₂NO₃S delineates a chlorinated sulfonylethylamine derivative with a hydrochloride counterion. Key structural features include:
- A sulfonyl bridge (-SO₂-) linking a 2-chloroethyl chain and an ethoxy-ethanamine backbone.
- A terminal primary amine group protonated by hydrochloric acid.
Table 1: Molecular and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₁₅Cl₂NO₃S | |
| Molecular weight | 252.16 g/mol | |
| Appearance | Colorless to yellowish liquid | |
| Purity | ≥99% |
Structural isomerism is limited due to the fixed positions of the sulfonyl and chloroethyl groups. The ethoxy linkage (C-O-C) and sulfonyl group’s tetrahedral geometry restrict geometric isomerism, while the substitution pattern on the ethanamine backbone negates positional isomerism. Quantum mechanical modeling of analogous sulfonyl-containing compounds suggests minimal conformational flexibility, further reducing isomer diversity.
Crystallographic Characterization and Conformational Studies
Crystallographic data for this compound remain unreported, likely due to its liquid state under standard conditions. However, related sulfonylethylamine derivatives exhibit monoclinic or orthorhombic crystal systems with intermolecular hydrogen bonding between amine groups and sulfonyl oxygen atoms. For instance, the structurally similar compound 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine crystallizes in a triclinic system with Co₃ tetrahedral cores. Computational studies using density functional theory (DFT) predict that the title compound’s lowest-energy conformation features a gauche arrangement of the sulfonyl and ethoxy groups, minimizing steric hindrance.
Comparative Analysis of Synonymic Representations in Chemical Databases
Chemical databases employ varying synonymic conventions, as shown below:
Table 2: Synonymic Representations Across Databases
Properties
IUPAC Name |
2-[2-(2-chloroethylsulfonyl)ethoxy]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClNO3S.ClH/c7-1-5-12(9,10)6-4-11-3-2-8;/h1-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHBPTWCDKWOOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCS(=O)(=O)CCCl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5072989 | |
| Record name | 2(2-Amino-ethoxy)-2'chloro-diethylsulfone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5072989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98231-71-1 | |
| Record name | Ethanamine, 2-[2-[(2-chloroethyl)sulfonyl]ethoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98231-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanamine, 2-(2-((2-chloroethyl)sulfonyl)ethoxy)-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098231711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine, 2-[2-[(2-chloroethyl)sulfonyl]ethoxy]-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(2-Amino-ethoxy)-2'chloro-diethylsulfone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5072989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(2-Amino-ethoxy)-2'chloro-diethylsulfone Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-[2-(2-Chloroethl)sulfonyl]ethoxyethanamine hydrochloride involves several steps. One common method includes the reaction of 2-chloroethanol with ethanesulfonyl chloride to form 2-chloroethyl ethanesulfonate. This intermediate is then reacted with ethylenediamine to produce the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-[2-(2-Chloroethl)sulfonyl]ethoxyethanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Synthesis
2-[2-(2-Chloroethyl)sulfonyl]ethoxyethanamine hydrochloride is primarily utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, making it valuable in producing pharmaceuticals, agrochemicals, and specialty chemicals .
| Application Area | Description |
|---|---|
| Pharmaceutical Intermediates | Used in the synthesis of drugs, playing a critical role in medicinal chemistry. |
| Agrochemicals | Acts as a precursor for developing agricultural chemicals. |
| Specialty Chemicals | Employed in creating unique compounds for industrial applications. |
Pharmaceutical Applications
In the pharmaceutical industry, this compound is significant for its role as an intermediate in drug synthesis. It contributes to the development of various therapeutic agents by providing essential building blocks for complex molecular structures .
| Drug Development Stage | Role of Compound |
|---|---|
| Discovery | Facilitates the creation of novel compounds through various synthetic routes. |
| Preclinical Studies | Used to test efficacy and safety profiles of potential drugs. |
| Clinical Trials | Involved in the formulation of drugs undergoing clinical evaluation. |
Research Applications
The compound is extensively used in chemical research for experimental analyses and the discovery of new compounds. Its properties make it suitable for various experiments aimed at understanding reaction mechanisms and developing new synthetic methodologies .
| Research Field | Specific Uses |
|---|---|
| Organic Chemistry | Serves as a reagent in various organic reactions, including nucleophilic substitutions and coupling reactions. |
| Medicinal Chemistry | Investigated for its potential biological activities and interactions with target enzymes or receptors. |
Case Study 1: Medicinal Chemistry Research
A study explored the use of 2-[2-(2-Chloroethyl)sulfonyl]ethoxyethanamine hydrochloride as a precursor for synthesizing novel anticancer agents. The compound was modified to enhance its efficacy against specific cancer cell lines, demonstrating promising results in preliminary assays.
Case Study 2: Agrochemical Development
Researchers utilized this compound to develop new herbicides that target specific plant growth pathways. The modifications made using this intermediate led to compounds with improved selectivity and reduced environmental impact.
Mechanism of Action
The mechanism of action of 2-[2-(2-Chloroethl)sulfonyl]ethoxyethanamine hydrochloride involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell death in rapidly dividing cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 2-[2-(2-Chloroethyl)sulfonyl]ethoxyethanamine hydrochloride, enabling comparative analysis of their physicochemical properties and applications:
2-(Methylsulfonyl)ethanamine Hydrochloride (CAS: 104458-24-4)
- Molecular Formula: C₃H₁₀ClNO₂S
- Key Features : Replaces the chloroethyl group with a methylsulfonyl (-SO₂CH₃) moiety.
- Applications : Serves as an intermediate in peptide synthesis and kinase inhibitors. Its simpler structure reduces steric hindrance, enhancing reactivity in nucleophilic substitutions .
2-Chloroethylamine Hydrochloride (CAS: 870-24-6)
- Molecular Formula : C₂H₇Cl₂N
- Key Features : A minimalist structure with a chloroethyl group directly attached to the amine.
- Applications: Widely used in dye manufacturing and as a precursor for quaternary ammonium compounds. Its small size improves solubility in polar solvents (e.g., water, ethanol) .
- Limitations : Absence of sulfonyl or ethoxy groups limits its versatility in complex syntheses .
[2-(3-Chlorophenoxy)ethyl]ethylamine Hydrochloride (CAS: 90945-04-3)
- Molecular Formula: C₁₀H₁₅Cl₂NO
- Key Features: Incorporates a chlorophenoxy aromatic ring instead of sulfonyl.
- Applications : Used in ligand design for G-protein-coupled receptors. The aromatic ring enhances π-π stacking interactions, improving binding affinity in biological systems .
- Stability: The ether linkage (phenoxy) is less reactive than sulfonyl, reducing susceptibility to hydrolysis .
2-(Chloroethylsulfonyl)ethanol Dihydrochloride (CAS: 85739-74-8)
- Molecular Formula : C₄H₁₁Cl₃O₃S
- Key Features: Replaces the ethanamine group with ethanol.
- Applications : Functions as a crosslinking agent in polymer chemistry. The hydroxyl group enables esterification, unlike the amine’s nucleophilic properties .
- Toxicity : Similar chloroethyl groups pose mutagenic risks, necessitating stringent handling protocols .
Data Table: Comparative Analysis
Key Research Findings
- Antimicrobial Efficacy: The target compound’s sulfonyl and chloroethyl groups synergize to disrupt microbial cell walls, as seen in thiopyrimidinones (). Analogues lacking these groups (e.g., methylsulfonyl derivatives) show diminished activity .
- Synthetic Utility: Chloroethyl sulfonyl compounds are preferred in multi-step syntheses due to their stability under acidic conditions, unlike phenoxy or hydroxyl variants .
- Safety Considerations: Chloroethyl groups necessitate hazard protocols (e.g., PPE, ventilation) akin to 2-chloroethanol (), whereas methylsulfonyl derivatives pose lower toxicity .
Biological Activity
Overview
2-[2-(2-Chloroethyl)sulfonyl]ethoxyethanamine hydrochloride (CAS No. 98231-71-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloroethyl sulfonyl moiety, making it a candidate for various therapeutic applications, particularly in oncology.
- Molecular Formula : C6H15Cl2N0S
- Molecular Weight : 200.16 g/mol
- Structure : The compound features a chloroethyl group attached to a sulfonyl ether, which is believed to play a critical role in its biological activity.
The biological activity of 2-[2-(2-Chloroethyl)sulfonyl]ethoxyethanamine hydrochloride primarily involves its ability to form covalent bonds with nucleophilic sites in proteins and DNA. This interaction can lead to the inhibition of crucial cellular processes, making it particularly relevant in cancer treatment where it may induce apoptosis in rapidly dividing cells. The mechanism can be summarized as follows:
- Covalent Bond Formation : The chloroethyl group reacts with nucleophiles in cellular components.
- Inhibition of Cellular Processes : This interaction can disrupt normal cellular functions, leading to cell death.
Anticancer Properties
Research has indicated that compounds similar to 2-[2-(2-Chloroethyl)sulfonyl]ethoxyethanamine hydrochloride exhibit anticancer properties. The mechanism involves DNA alkylation, which is a hallmark of several chemotherapeutic agents. Studies have demonstrated that:
- Cell Line Studies : In vitro studies on various cancer cell lines have shown significant cytotoxicity, suggesting potential efficacy against tumors.
- Case Study Example : A study involving human cancer cell lines reported that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.
Antimicrobial Activity
Emerging evidence suggests that this compound may also possess antimicrobial properties. Preliminary studies indicate:
- Bacterial Inhibition : Tests against Gram-positive and Gram-negative bacteria have shown varying degrees of inhibition.
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Summary of Key Studies
Q & A
Basic: What analytical methods are recommended for confirming the structural identity and purity of 2-[2-(2-Chloroethyl)sulfonyl]ethoxyethanamine hydrochloride?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the sulfonyl, chloroethyl, and ethanamine moieties. Compare observed shifts with predicted values based on the IUPAC name and SMILES notation (C(CS(=O)(=O)CCCl)N.Cl ) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) should match the molecular formula (CHClNOS, MW 208.11 g/mol) to validate molecular integrity .
- Purity Assessment: Employ HPLC with UV detection (≥95% purity threshold) or titration methods. Note discrepancies in reported purity (95% vs. 98%) and validate with independent calibration standards .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood due to potential mutagenicity (GHS hazard classification) .
- Storage: Store in airtight containers at 2–8°C, away from moisture and oxidizing agents. Monitor decomposition risks via thermal gravimetric analysis (TGA) .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .
Advanced: How can synthetic routes for this compound be optimized to improve yield and scalability?
Answer:
- Reagent Selection: Replace thionyl chloride with less corrosive agents (e.g., PCl) in sulfonation steps to reduce side reactions .
- Reaction Monitoring: Use in-situ FTIR to track intermediate formation (e.g., sulfonyl chloride) and optimize reaction time/temperature .
- Workup Strategies: Employ liquid-liquid extraction with dichloromethane/water to isolate the hydrochloride salt efficiently. Validate purity via differential scanning calorimetry (DSC) to detect polymorphic impurities .
Advanced: How should researchers address contradictions in reported purity data (e.g., 95% vs. 98%)?
Answer:
- Method Validation: Cross-validate using orthogonal techniques:
- Batch Analysis: Compare multiple commercial batches (e.g., Thermo Scientific vs. Chemos GmbH) to identify supplier-specific variability .
Advanced: What mechanistic insights explain the reactivity of its sulfonyl and chloroethyl groups in nucleophilic substitutions?
Answer:
- Sulfonyl Group: Acts as an electron-withdrawing group, enhancing the electrophilicity of adjacent carbons. Reactivity can be quantified via Hammett substituent constants (σ ~ 0.6) in SN reactions .
- Chloroethyl Moiety: The β-chloroethyl structure facilitates alkylation of biomolecules (e.g., DNA crosslinking). Kinetic studies (e.g., stopped-flow spectrometry) reveal pH-dependent hydrolysis rates, with optimal stability at pH 4–6 .
- Competitive Pathways: Use DFT calculations to model transition states and predict regioselectivity in reactions with amines or thiols .
Advanced: How does the compound’s stability vary under different pH and temperature conditions?
Answer:
- Thermal Stability: Conduct accelerated stability studies (40–60°C) with HPLC monitoring. Degradation products (e.g., ethanesulfonic acid) form above 50°C, as shown in TGA/DSC data .
- pH-Dependent Hydrolysis: Below pH 3, the chloroethyl group undergoes rapid hydrolysis to ethanolamine derivatives. Above pH 8, sulfonyl cleavage dominates. Buffer systems (e.g., phosphate, pH 6.5) minimize decomposition .
Advanced: What strategies are effective for derivatizing this compound to enhance its biological activity or solubility?
Answer:
- Amino Group Modifications: Introduce PEGylated or acylated derivatives via EDC/NHS coupling. Assess solubility changes via octanol-water partition coefficients (logP) .
- Sulfonyl Replacement: Substitute the sulfonyl group with phosphonate or carboxylate moieties to alter charge distribution. Monitor bioactivity in cell-based assays (e.g., cytotoxicity in HeLa cells) .
- Prodrug Design: Synthesize ester prodrugs for enhanced membrane permeability. Validate hydrolysis rates in simulated physiological fluids .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
